molecular formula C8H7IN2O B1442217 4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine CAS No. 926004-74-2

4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1442217
CAS No.: 926004-74-2
M. Wt: 274.06 g/mol
InChI Key: RXRHPWNAHWJKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C8H7IN2O and its molecular weight is 274.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine is a structural element present in various heterocyclic compounds with significant implications in medicinal chemistry. One of its applications is seen in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for pharmaceutical and medicinal industries. These scaffolds exhibit broad synthetic applications and bioavailability, making them a key precursor in the development of lead molecules. Hybrid catalysts play an essential role in the synthesis of these scaffolds, utilizing methods such as organocatalysts, metal catalysts, and green solvents, showcasing the compound's versatility in synthetic pathways (Parmar, Vala, & Patel, 2023).

Involvement in Kinase Inhibition

The pyrrolo[2,3-B]pyridine framework is integral in the design of kinase inhibitors, a class of pharmaceuticals with significant therapeutic potential. Pyrazolo[3,4-b]pyridine, a derivative, demonstrates the ability to interact with kinases via multiple binding modes, making it a versatile scaffold in kinase inhibitor design. The patents covering this scaffold highlight its broad range of kinase targets and its potential in forming multiple kinase binding modes, indicating its importance in the development of new therapeutic agents (Wenglowsky, 2013).

Role in Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including those from pyridine, are known for their versatility as synthetic intermediates and their biological significance. They exhibit functionalities vital in metal complexes formation, catalysts design, and asymmetric synthesis. The pyrrolo[2,3-B]pyridine framework, as part of these derivatives, contributes significantly to advanced chemistry and drug development investigations, emphasizing its potential in organic synthesis and catalysis applications (Li et al., 2019).

Properties

IUPAC Name

4-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRHPWNAHWJKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1I)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267046
Record name 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926004-74-2
Record name 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926004-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
Reactant of Route 2
4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 3
Reactant of Route 3
4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 4
4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 5
4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 6
Reactant of Route 6
4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.